molecular formula C7H13BrO2 B1524505 3-(3-Bromopropoxy)oxolane CAS No. 1334146-34-7

3-(3-Bromopropoxy)oxolane

Cat. No. B1524505
CAS RN: 1334146-34-7
M. Wt: 209.08 g/mol
InChI Key: VQNKAASCKJUINI-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)oxolane is a chemical compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 . It has gained importance in scientific research and industrial applications.


Molecular Structure Analysis

The molecular structure of 3-(3-Bromopropoxy)oxolane contains a total of 23 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 2 aliphatic ethers, and 1 Oxolane .

Scientific Research Applications

Brominated Disinfection Byproducts

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools : This study highlights the formation of brominated disinfection byproducts from oxybenzone in chlorinated seawater swimming pools. The research investigates the reactivity of oxybenzone with bromine leading to the formation of bromoform and identifies ten transformation products, proposing a transformation pathway (Manasfi et al., 2015).

Neurotoxicity and Biochemical Changes

  • Dose-dependent Biochemical Changes in Rat Central Nervous System after 12-week Exposure to 1-Bromopropane : This study explores the neurotoxic effects of 1-bromopropane, demonstrating dose-dependent biochemical changes in the central nervous system of rats, which may reflect on the neurotoxic mechanisms of brominated compounds (Wang et al., 2003).

Emission-Tuned Nanoparticles

  • Enhanced Brightness Emission-tuned Nanoparticles from Heterodifunctional Polyfluorene Building Blocks : Utilizing brominated palladium complexes in the synthesis of heterodisubstituted polyfluorenes, this research contributes to the development of nanoparticles with adjustable fluorescence emission, indicating potential applications in material science (Fischer et al., 2013).

Anticancer Activity

  • 3-Oxoolean-12-en-27-oic Acid Inhibits the Proliferation of Non-small Cell Lung Carcinoma Cells : Although not directly related to "3-(3-Bromopropoxy)oxolane," this research into the anticancer activity of a compound through cell-cycle arrest at G0/G1 phase in NSCLC cells showcases the potential therapeutic applications of novel compounds (Tae et al., 2011).

Water Quality Improvement in Aquaculture

  • Impact of Ozonation on Water Quality in Marine Recirculation Systems : Investigating the application of ozonation in marine-based aquaculture systems, this study focuses on improving water quality while minimizing the formation of bromate, a concern related to the use of brominated compounds (Tango & Gagnon, 2003).

properties

IUPAC Name

3-(3-bromopropoxy)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKAASCKJUINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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